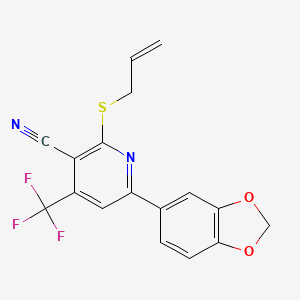![molecular formula C18H20ClF3N2O B2903303 N-(1-adamantyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide CAS No. 865658-04-4](/img/structure/B2903303.png)
N-(1-adamantyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-adamantyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide” is a complex organic compound. It contains an adamantyl group, which is a type of bulky, three-dimensional alkyl group derived from adamantane . The compound also contains a pyridinyl group, which is a type of aromatic ring containing one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its adamantyl, pyridinyl, and acetamide groups. The adamantyl group is a rigid, three-dimensional structure, while the pyridinyl group is a planar, aromatic ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the reactivity of its adamantyl, pyridinyl, and trifluoromethyl groups. For example, the adamantyl group is known for its stability and lack of reactivity, while the pyridinyl group can participate in various reactions due to the presence of a nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the adamantyl group could increase the compound’s lipophilicity, while the pyridinyl group could contribute to its aromaticity .Wirkmechanismus
N-(1-adamantyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide acts as a selective antagonist of the TRPV1 ion channel. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, acid, and capsaicin. Activation of TRPV1 leads to the release of neuropeptides, such as substance P, that are involved in pain sensation. This compound blocks the activation of TRPV1, thereby reducing the release of neuropeptides and reducing pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in animal models of pain. In addition to its analgesic effects, this compound has also been shown to have anti-inflammatory effects and to reduce itch sensation. This compound has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-adamantyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide is its selectivity for the TRPV1 ion channel. This selectivity allows for more specific targeting of pain sensation, reducing the risk of off-target effects. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-adamantyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide. One area of interest is the use of this compound in combination with other pain relievers, such as opioids or non-steroidal anti-inflammatory drugs (NSAIDs), to enhance their analgesic effects. Another area of interest is the development of more soluble analogs of this compound that can be more easily administered in vivo. Finally, further research is needed to fully understand the potential anti-inflammatory and anti-itch effects of this compound.
Synthesemethoden
The synthesis of N-(1-adamantyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide involves a multi-step process that begins with the reaction of 1-adamantanamine with 2-bromoacetophenone to form N-(1-adamantyl)-2-acetophenone. This intermediate is then reacted with 3-chloro-5-(trifluoromethyl)pyridine-2-amine to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-adamantyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide has been extensively studied in animal models of pain and has been shown to have potent analgesic effects. In addition to its potential use as a pain reliever, this compound is also being studied for its potential use in the treatment of other conditions, such as itch and inflammation.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClF3N2O/c19-14-4-13(18(20,21)22)9-23-15(14)5-16(25)24-17-6-10-1-11(7-17)3-12(2-10)8-17/h4,9-12H,1-3,5-8H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAXQFOLZXNNCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-phenylhydrazinecarbothioamide](/img/structure/B2903220.png)
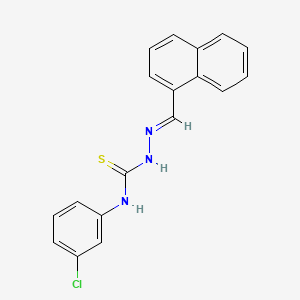

![5-amino-N-(4-chlorobenzyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2903224.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2903225.png)

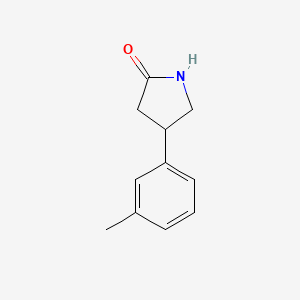
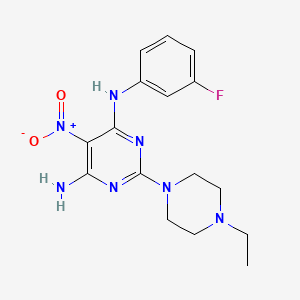
![4-((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2903233.png)
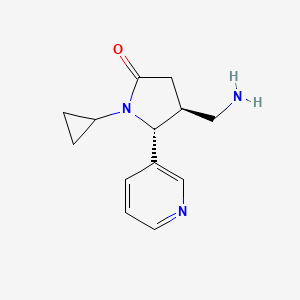
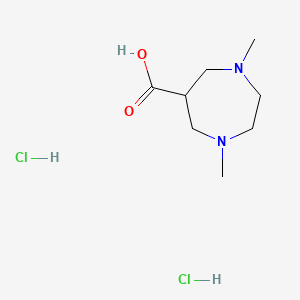

![N-(4-chlorophenyl)-2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2903242.png)
